2-(6-Aminopyridin-3-yl)acetic acid
Overview
Description
“2-(6-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C₇H₈N₂O₂ . It has a molecular weight of 152.151 g/mol . This compound is also known by other names such as “2-Amino-5-(carboxymethyl)pyridine” and "2-(6-Aminopyridin-3-yl)ethanoic acid" .
Synthesis Analysis
Aminopyridines, which include “this compound”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of different types of aminopyridine derivatives involves efficient procedures, coordination with metals, and various biological activities .
Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11)
. The Canonical SMILES is C1=CC(=NC=C1CC(=O)O)N
. These codes provide a way to represent the molecule’s structure in a standard textual format.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 152.15 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 76.2 Ų . The exact mass and monoisotopic mass are 152.058577502 g/mol .
Scientific Research Applications
Synthesis and Structural Studies
"2-(6-Aminopyridin-3-yl)acetic acid" and related compounds have been extensively studied for their synthesis and structural properties. For instance, Chui et al. (2004) explored the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, discussing their molecular conformations based on NMR and X-Ray data (Chui et al., 2004).
Crystal Structure Analysis
Studies like that of Park et al. (2016) have delved into the crystal structure of related pyridine herbicides, contributing to our understanding of molecular interactions and stability in such compounds (Park et al., 2016).
Reactivity and Synthesis Pathways
Research has also focused on the reactivity of 2-aminopyridine and its derivatives in various chemical contexts. Asadi et al. (2021) investigated the reactivity of 2-aminopyridine in the presence of aryl glyoxals or arylaldehydes, leading to the synthesis of compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, which are significant in chemical synthesis (Asadi et al., 2021).
Molecular Interactions and Tautomerization Studies
The study of molecular interactions and tautomerization in systems involving 2-aminopyridine has been a subject of interest. For example, Inuzuka and Fujimoto (1990) analyzed the UV absorption spectra of 2-aminopyridine in the presence of acetic acid, contributing to the understanding of proton transfer processes (Inuzuka & Fujimoto, 1990).
Drug Synthesis and Medicinal Chemistry
In the field of medicinal chemistry, compounds related to this compound have been synthesized for potential therapeutic applications. Yanagisawa et al. (1987) investigated angiotensin-converting enzyme inhibitors, exploring the structure-activity relationships of these compounds (Yanagisawa et al., 1987).
Bioconjugation and Luminescence Studies
The application of this compound derivatives in bioconjugation and luminescence studies is notable. Mukkala et al. (1993) synthesized luminescent europium(III) and terbium(III) chelates of 2,2′:6′,2″-terpyridine derivatives, which have potential applications in protein labeling (Mukkala et al., 1993).
properties
IUPAC Name |
2-(6-aminopyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUZZJJDLFBRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502630 | |
Record name | (6-Aminopyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39658-45-2 | |
Record name | (6-Aminopyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-Aminopyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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